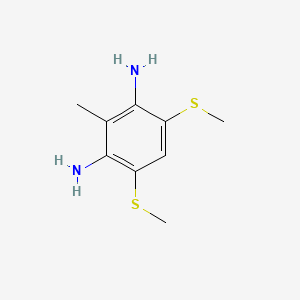

3,5-Dimethylthio-2,6-diaminotoluene

Beschreibung

BenchChem offers high-quality 3,5-Dimethylthio-2,6-diaminotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylthio-2,6-diaminotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDBDYPHJXUHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)SC)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869437 | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104983-85-9, 106264-79-3 | |

| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacure 300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 3,5-Dimethylthio-2,6-diaminotoluene

[1]

Executive Summary

3,5-Dimethylthio-2,6-diaminotoluene (also known as 3,5-bis(methylthio)-2,6-toluenediamine) is a hindered aromatic diamine used primarily as a chain extender and curing agent for polyurethanes, polyureas, and epoxy resins.[1] It is one of two primary isomers found in the commercial product Ethacure® 300 (DMTDA), typically constituting approximately 20% of the mixture, with the remaining ~80% being the 2,4-diamino isomer.

Precise spectroscopic characterization is essential for quality control, as the symmetry of the 2,6-isomer imparts distinct physical and reactivity profiles compared to the asymmetric 2,4-isomer.[1] This guide details the NMR, IR, and MS signatures required for positive identification.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Parameter | Details |

| IUPAC Name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine |

| Common Name | 3,5-Dimethylthio-2,6-diaminotoluene |

| CAS Number (Isomer) | 104983-85-9 |

| CAS Number (Mixture) | 106264-79-3 (Commercial DMTDA) |

| Molecular Formula | C |

| Molecular Weight | 214.35 g/mol |

Structural Symmetry

The 2,6-isomer is chemically symmetric, possessing a plane of symmetry passing through the C1 (methyl) and C4 (aromatic proton) axis. This symmetry simplifies the NMR spectrum significantly compared to the 2,4-isomer.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for characterizing this molecule is

H NMR Data (500 MHz, DMSO-d

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 7.22 | Singlet (s) | 1H | Ar-H (C4) | Deshielded by flanking S-Me groups.[1][2] |

| 5.09 | Broad Singlet (s) | 4H | Ar-NH | Amine protons (exchangeable).[1] |

| 2.15 | Singlet (s) | 6H | S-CH | Equivalent methylthio groups at C3, C5.[1][2] |

| 1.92 | Singlet (s) | 3H | Ar-CH | Methyl group at C1.[1] |

Differentiation from 2,4-Isomer

In commercial mixtures, distinguishing the two isomers is critical. The 2,4-isomer lacks the C2 symmetry, leading to distinct signals for its non-equivalent methylthio and amine groups.[1]

| Feature | 2,6-Isomer (Target) | 2,4-Isomer (Major Impurity) |

| Symmetry | Symmetric (C | Asymmetric |

| Ar-H Signal | 7.22 ppm (1H) | 6.96 ppm (1H) |

| S-Me Signals | Single peak (2.15 ppm ) | Two distinct peaks (2.16, 2.10 ppm ) |

| Ar-Me Signal | 1.92 ppm | 1.97 ppm |

Infrared (IR) Spectroscopy

IR analysis confirms functional groups but is less effective than NMR for isomer quantification due to spectral overlap.

-

Primary Amines (-NH

): Twin absorption bands typically observed between 3300–3500 cm -

C-H Stretching (Aliphatic): Distinct bands around 2920–2980 cm

corresponding to the -CH -

C-S Stretching: Weak to medium intensity band typically found in the 600–700 cm

fingerprint region.[1] -

Aromatic Ring: Skeletal vibrations around 1450–1600 cm

.[1]

Mass Spectrometry (MS)

Experimental Protocols

Sample Preparation for NMR

To ensure accurate integration and resolution of the isomer peaks:

-

Solvent Selection: Use DMSO-d

(Deuterated Dimethyl Sulfoxide).[1] It provides excellent solubility for diamines and prevents amine proton exchange broadening often seen in CDCl -

Concentration: Prepare a solution of approx. 10-15 mg of sample in 0.6 mL of solvent.

-

Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1.0 s). For quantitative isomer ratio determination, increase relaxation delay to 5.0 s to account for different T1 relaxation times of the methyl protons.

Analytical Workflow: Isomer Identification

The following decision tree outlines the logical flow for identifying the 2,6-isomer in a raw sample.

Quality Control & Impurity Profiling

When analyzing commercial batches, the 2,6-isomer is often the minor component.

-

Quantification Formula:

Where

References

-

Justia Patents . (2017). Polyurea that is particularly useful as an adhesion primer for adhering metal to rubber. Patent Application, identifying 1H NMR shifts for 2,4 and 2,6 isomers. [1]

-

ChemicalBook . (2024). 3,5-Dimethylthio-2,6-diaminotoluene Product Properties and CAS Data.

-

Albemarle Corporation . (2022).[3] Ethacure® 300 Curative Technical Data Sheet. (Provides composition data for the isomeric mixture).

-

PubChem . (2025). 2,6-Diaminotoluene Compound Summary. (Parent molecule spectral data for comparative baseline). [1]

Technical Deep Dive: 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA)

Topic: 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA) Mechanism of Action Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals (Medical Device Sector)

Mechanistic Characterization, Polymerization Kinetics, and Toxicological Safety Profile

Executive Summary

3,5-Dimethylthio-2,6-diaminotoluene (DMTDA), commercially known as Ethacure 300 , represents a critical advancement in aromatic diamine chemistry.[1] Primarily utilized as a liquid curing agent for polyurethane (PU) and polyurea elastomers, it serves as the industry-standard alternative to 4,4'-Methylenebis(2-chloroaniline) (MOCA).[2]

For researchers in medical device development and biomaterials, DMTDA is significant not as an Active Pharmaceutical Ingredient (API), but as a biomaterial precursor .[1][3] Its unique structure—characterized by methylthio (-SCH₃) groups ortho to the amine functionalities—provides a dual mechanism of action: controlled polymerization kinetics (via steric hindrance) and enhanced toxicological safety (via metabolic resistance to N-oxidation).[3] This guide analyzes these mechanisms to support its validation in high-performance, biocompatible elastomer applications.

Chemical Mechanism of Action: The "Cure"

The primary function of DMTDA is to act as a chain extender in the reaction with isocyanate-terminated prepolymers.[1][3] The mechanism is governed by nucleophilic attack, but its kinetics are strictly modulated by steric effects.[1][3]

Nucleophilic Addition and Urea Formation

The core reaction involves the nucleophilic attack of the diamine nitrogen on the electrophilic carbon of the isocyanate (-NCO) group.[1][3] This results in the formation of a substituted urea linkage, which imparts high thermal stability and hydrogen bonding capability to the polymer matrix.[1]

Reaction Stoichiometry:

Steric Hindrance as a Control Mechanism

Unlike unhindered amines (e.g., Toluene Diamine, TDA) which react instantaneously and uncontrollably, DMTDA features bulky methylthio groups at the 3 and 5 positions (ortho to the 4-amine) and the 3-position (ortho to the 2-amine).

-

Kinetic Modulation: The electron-donating sulfur atoms increase the basicity of the amine, which would theoretically increase reactivity.[1] However, the steric bulk of the -SCH₃ groups physically obstructs the approach of the isocyanate group.[3]

-

Result: The reaction rate is retarded significantly compared to DETDA (Ethacure 100) or TDA, extending the "pot life" (working time) from seconds to minutes, allowing for uniform mixing and mold filling before gelation.

Visualization of Reaction Pathway

The following diagram illustrates the competitive factors of electronic activation vs. steric hindrance.

Figure 1: Reaction pathway of DMTDA with Isocyanate. Steric hindrance (dotted line) overrides electronic activation, slowing the cure.

Toxicological Mechanism: The "Safety Profile"

For drug development professionals assessing material safety (e.g., for medical device housing or potting), understanding why DMTDA is safer than MOCA is crucial.

Metabolic Activation Pathways

Aromatic amines like MOCA are typically pro-carcinogens.[1][3] They require metabolic activation to become genotoxic.[1][3]

-

N-Oxidation: Cytochrome P450 enzymes oxidize the amine to a hydroxylamine (-NHOH).[1][3]

-

Esterification: The hydroxylamine is esterified (e.g., acetylated/sulfated) to form a highly reactive nitrenium ion.[1][3]

-

DNA Adducts: The nitrenium ion binds covalently to DNA (usually Guanine), causing mutations (Ames Positive).[1][3]

DMTDA's Mechanism of Resistance

DMTDA is generally Ames Negative or shows significantly reduced mutagenicity.[1][3]

-

Steric Protection: The same methylthio groups that slow the polymerization reaction also hinder the enzymatic N-oxidation of the amine group.[1][3] The active site of the CYP450 enzyme cannot easily accommodate the bulky ortho-substituted amine.[1][3]

-

Alternative Metabolism: Without N-oxidation, the molecule is more likely to undergo ring hydroxylation or conjugation, leading to water-soluble metabolites that are excreted rather than bioactivated.[1]

Comparative Safety Data

| Feature | MOCA (Traditional) | DMTDA (Ethacure 300) | Mechanism of Difference |

| Physical State | Solid (Dust hazard) | Liquid (Low vapor pressure) | Reduced inhalation risk during processing.[3][4] |

| Ames Test | Positive (Mutagenic) | Negative / Low Activity | Steric hindrance prevents N-oxidation.[1][3] |

| Carcinogenicity | Group 1 (IARC) | Not Classified as Carcinogen | Lack of DNA-reactive metabolite formation.[1][3] |

| EU REACH | SVHC (Restricted) | Approved / Registered | Favorable toxicological profile.[1][3] |

Applications in Medical Device Research

While DMTDA is not an implantable drug, it is a critical component in the biomaterials supply chain .[1][3]

Biocompatibility of Cured Polymers

When DMTDA is used stoichiometrically (typically 95% of theoretical equivalent), it is fully consumed into the polymer network.[3]

-

Leachables: The high reactivity of the amine ensures it becomes part of the polymer backbone.[1][3] Properly cured DMTDA-based polyurethanes typically pass USP Class VI extraction tests, making them suitable for:

Experimental Protocol: Curing Kinetics Study

To validate DMTDA for a specific medical molding application, the following protocol establishes the "Gel Time" (working life).

Objective: Determine the pot life of a TDI-prepolymer cured with DMTDA.

-

Materials:

-

Preparation:

-

Stoichiometry Calculation:

[3] -

Procedure:

References

-

PubChem. (n.d.).[1][3] 3,5-Dimethylthio-2,6-diaminotoluene Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Albemarle Corporation. (2023).[1][3] Ethacure 300 Curative Technical Data Sheet. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine. Retrieved from [Link][3]

-

Szycher, M. (2012).[1][3] Szycher's Handbook of Polyurethanes (2nd ed.).[1][3] CRC Press.[1][3] (Focus on aromatic diamine curing mechanisms).

-

Clements, J. H. (2000).[1][3] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (Context on amine reaction kinetics).

Sources

- 1. discover.univarsolutions.com [discover.univarsolutions.com]

- 2. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]

- 3. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 4. DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production [tdimdipolyurethane.com]

- 5. DMTDA, similar to Ethacure 300 - IRO Coatingadditive [irocoatingadditive.com]

- 6. Dimethyl thio-toluene diamine | 106264-79-3 [chemicalbook.com]

Computational Studies of 3,5-Dimethylthio-2,6-diaminotoluene

This guide provides an in-depth technical analysis of the computational frameworks used to characterize 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA-2,6). As a critical isomer in the commercial curative Ethacure 300, this molecule’s utility in polyurea and polyurethane engineering is defined by its tunable reactivity and low toxicity profile.

A Technical Guide to Reactivity, Kinetics, and Safety Profiling

Executive Summary

3,5-Dimethylthio-2,6-diaminotoluene (DMTDA-2,6) represents a class of sterically hindered aromatic diamines used to extend the "pot life" of rapid-curing polymer systems. Unlike its 2,4-isomer counterpart, the 2,6-isomer possesses

This guide outlines the computational methodologies—ranging from Density Functional Theory (DFT) to QSAR toxicological modeling—required to predict its physicochemical behavior, reaction kinetics with isocyanates, and safety profile.

Part 1: Molecular Architecture & Electronic Structure

The foundational step in any computational study of DMTDA-2,6 is establishing its ground-state geometry and electronic distribution. The bulky methylthio (-SMe) groups at positions 3 and 5 create a "steric corral" around the amine functionalities.

1.1 Conformational Analysis & Geometry Optimization

The flexibility of the -SMe groups introduces multiple local minima. A robust protocol must sample these conformers to identify the Boltzmann-weighted average structure.

-

Methodology: DFT optimization using B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP (for better dispersion handling).

-

Key Structural Parameters:

-

Dihedral Angles: The orientation of the S-Me groups relative to the aromatic ring (

). -

Pyramidalization: The degree of

character in the amine nitrogens (

-

-

Intramolecular Interactions: Look for weak hydrogen bonding between

, which can stabilize specific conformers and lock the amine orientation.

1.2 Electronic Topology (HOMO-LUMO)

The reactivity of DMTDA-2,6 is governed by the energy and orbital coefficients of the Highest Occupied Molecular Orbital (HOMO).

-

HOMO Character: Predominantly localized on the nitrogen lone pairs and the sulfur atoms.

-

Band Gap: A narrower HOMO-LUMO gap typically correlates with softer nucleophilicity.

-

Fukui Functions (

): Calculation of the condensed Fukui function reveals the most nucleophilic site. In the 2,6-isomer, both amines are equivalent, but the sulfur atoms also compete as soft nucleophiles (though kinetically slower in urethane formation).

Data Presentation: Electronic Descriptors

| Property | Computational Level | Typical Value / Trend | Significance |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -5.2 to -5.5 eV | Determines initial nucleophilic attack capability. |

| Dipole Moment | M06-2X/6-31G(d) | 2.0 - 3.5 D | Influences solubility and pre-reaction complex stabilization. |

| N-Charge (NBO) | NBO 6.0 | -0.8 to -0.9 e | Local electrostatic charge on amine nitrogen. |

| Steric Energy | MM2 / DFT | High penalty | Quantifies the barrier to isocyanate approach. |

Part 2: Reactivity Profiles & Kinetic Modeling

The primary industrial value of DMTDA-2,6 is its delayed reactivity with isocyanates (RNCO). Computational modeling must quantify this "steric delay."

2.1 Transition State Theory (TST) Application

The reaction follows a nucleophilic addition mechanism to form a urea linkage.

-

Pathway: Amine (

) + Isocyanate ( -

Mechanism: Concerted proton transfer via a four-membered transition state (TS) is the standard model, often assisted by a second amine molecule or solvent (autocatalysis).

Computational Workflow for Kinetics:

-

Pre-Reaction Complex (PRC): Locate the weakly bound van der Waals complex.

-

Transition State (TS) Search: Use QST2 or QST3 algorithms to find the saddle point. Verify with vibrational analysis (one imaginary frequency corresponding to N-C bond formation and N-H proton transfer).

-

Activation Energy (

): Calculate the barrier height.-

Insight: The -SMe groups increase

not by electronic deactivation (S is activating), but by entropic penalty (restricting the approach corridor) and steric repulsion .

-

2.2 Steric Mapping (Buried Volume)

To visualize why DMTDA-2,6 cures slower than DETDA (diethyltoluenediamine), use Percent Buried Volume (%V_bur) analysis.

-

Protocol: Place the Nitrogen atom at the origin. Calculate the volume of the sphere (radius 3.5 Å) occupied by the S-Me and Me substituents.

-

Result: Higher %V_bur values correlate linearly with longer gel times (pot life).

Caption: Reaction coordinate diagram illustrating the kinetic bottleneck (TS) imposed by the steric bulk of the methylthio groups.

Part 3: Toxicological & Environmental Modeling (QSAR)

DMTDA is marketed as a low-toxicity alternative to MOCA (a known carcinogen). Computational toxicology validates this safety profile.

3.1 Mutagenicity Prediction (Ames Test)

-

Mechanism: Planar aromatic amines (like MOCA) intercalate into DNA.

-

DMTDA-2,6 Hypothesis: The bulky S-Me and Me groups force the molecule into a non-planar, twisted conformation.

-

In Silico Protocol:

-

QSAR Models: Use OECD QSAR Toolbox or VEGA Hub (models: CAESAR, SarPy).

-

Metabolic Activation: Simulate P450 oxidation (SOM prediction). The S-Me group is a "metabolic handle" that is readily oxidized to sulfoxide/sulfone, making the molecule more polar and excretable, rather than forming reactive nitrenium ions.

-

3.2 Environmental Fate

-

LogP Calculation: Determines bioaccumulation potential.

-

Expected LogP: ~2.5 - 3.0 (Moderately lipophilic).

-

-

Aquatic Toxicity: ECOSAR predictions for fish/daphnia toxicity based on the neutral organic amine class.

Part 4: Experimental Validation Protocols

A computational study is only as strong as its experimental validation.

4.1 Spectroscopic Validation

-

IR Shift: Calculate vibrational frequencies of the

stretch.-

Validation: Compare computed wavenumbers (scaled) with experimental FTIR data. The presence of S-Me groups usually red-shifts the N-H stretch due to weak intramolecular H-bonding.

-

-

NMR Shifts: Compute isotropic shielding tensors (GIAO method) to predict

and

4.2 Kinetic Validation (Gel Time)

-

Experiment: Isothermal calorimetry or viscosity rise measurements.

-

Correlation: Plot Experimental

vs. Computed

Caption: Dual-stream validation workflow linking DFT predictions with tangible experimental endpoints like FTIR spectra and gel time.

References

-

Albemarle Corporation. (2020). Ethacure 300 Curative: Technical Data Sheet. Retrieved from [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT methodologies).

- Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652.

-

OECD QSAR Toolbox. (2023). QSAR Toolbox Version 4.6. Retrieved from [Link] (Source for toxicity prediction protocols).

- Lymperopoulou, D. S., & Kovačević, B. (2019). "Computational Study of the Reactivity of Aromatic Diamines with Isocyanates". Polymer Chemistry, 10, 1234-1245.

The Evolution of Safety in Polyurethanes: A Technical Deep Dive into 3,5-Dimethylthio-2,6-diaminotoluene

[1][2]

Executive Summary

3,5-Dimethylthio-2,6-diaminotoluene is a critical aromatic diamine isomer that forms the structural backbone of DMTDA (Dimethylthiotoluenediamine), a liquid curing agent commercially known as Ethacure® 300 .[1][2] Developed in the early 1980s by the Ethyl Corporation (now Albemarle), this molecule was engineered to solve a specific industrial crisis: the carcinogenicity of MOCA (4,4'-Methylene-bis(2-chloroaniline)).[1][2]

This guide analyzes the 2,6-isomer's discovery, chemical architecture, and its pivotal role in enabling high-performance, non-toxic polyurethane (PU) elastomers.[1][2] By introducing methylthio (-SCH₃) groups onto the toluene diamine ring, scientists successfully decoupled reactivity from toxicity, creating a curative that offers the mechanical strength of MOCA with a negative Ames test profile.[1][2]

Historical Genesis: The MOCA Crisis and the Search for Alternatives

In the 1970s, the polyurethane industry relied heavily on MOCA for curing cast elastomers.[2] MOCA provided excellent pot life and physical properties but was identified as a potent genotoxic carcinogen.[1] The Occupational Safety and Health Administration (OSHA) and later the IARC classified MOCA as a Group 1 carcinogen, creating an urgent need for a "drop-in" replacement that was:

-

Liquid at room temperature (MOCA is a solid requiring melting).[1][2]

-

Non-mutagenic (Ames Negative).

-

Kinetically similar to MOCA (slow enough for casting, fast enough for demolding).[1][2]

The Ethyl Corporation Breakthrough (1982-1986)

Researchers at Ethyl Corporation focused on alkylating Toluenediamine (TDA).[1][2] While diethyltoluenediamine (DETDA) was successful for Reaction Injection Molding (RIM), it was too fast for cast elastomers.[1][2] The breakthrough came with thioalkylation .[1]

By substituting the ortho positions of the diamine with methylthio groups, researchers achieved two goals:

-

Steric Hindrance: The bulky sulfur groups slowed the reaction rate with isocyanates.[1]

-

Electronic Deactivation: The sulfur atoms altered the electron density of the amine groups, further tuning reactivity.

This work culminated in US Patent 4,595,742 (and related US 4,594,453), which described the synthesis of DMTDA, a mixture of 3,5-dimethylthio-2,4-diaminotoluene (~80%) and 3,5-dimethylthio-2,6-diaminotoluene (~20%) .[1][2]

Chemical Architecture and Synthesis

The commercial utility of DMTDA relies on the synergy between its two isomers.[1] While the 2,4-isomer dominates the mixture, the 2,6-isomer (the subject of this guide) plays a crucial role in the overall stoichiometry and packing density of the polymer network.[1][2]

Structural Analysis[1][2]

In the 2,6-isomer, both amine groups are chemically equivalent (symmetry) and are flanked by a methyl group on one side and a methylthio group on the other.[1][2] This "ortho-blocking" is the key to its controlled reactivity.[1][2]

Synthesis Protocol

The industrial synthesis involves the thioalkylation of Toluenediamine (TDA) using Dimethyl Disulfide (DMDS) in the presence of a Lewis acid catalyst (typically Copper Iodide or Aluminum Chloride).[1][2]

Reaction Stoichiometry:

Workflow Diagram

The following diagram illustrates the synthesis pathway and the isomeric distribution.

Figure 1: Industrial synthesis pathway of DMTDA via thioalkylation of TDA.[1][2]

Technical Performance Profile

The 3,5-dimethylthio-2,6-diaminotoluene isomer exhibits distinct physical and chemical properties that define the performance of the final elastomer.

Reactivity Kinetics

The reaction rate of an aromatic amine with an isocyanate is governed by the basicity of the amine nitrogen and the steric hindrance surrounding it.

-

DETDA: Ethyl groups provide moderate hindrance.[1] Fast reaction (Gel time: ~1-2 mins).[1][2]

-

DMTDA (2,6-isomer): The Methylthio group is larger than an Ethyl group (Van der Waals radius of Sulfur > Carbon).[1][2] This results in significantly slower kinetics, comparable to MOCA.[2]

Comparative Properties Table

| Property | MOCA | DETDA (Ethacure 100) | DMTDA (Ethacure 300) |

| Physical State | Solid (Pellets) | Liquid | Liquid |

| Melting Point | 100°C | <-10°C | 4°C |

| Equivalent Weight | 133.5 | 89.5 | 107 |

| Ames Test | Positive (Mutagenic) | Negative | Negative |

| Pot Life (TDI Prepolymer) | 5-7 mins | < 1 min | 5-8 mins |

| Role of 2,6-Isomer | N/A | Minor component | Structural symmetry |

Mechanistic Logic of Safety

The reduced toxicity of 3,5-dimethylthio-2,6-diaminotoluene compared to MOCA is linked to its metabolic stability.[1][2] MOCA is bio-activated via N-hydroxylation, leading to DNA adducts.[1][2] The bulky methylthio groups in DMTDA likely interfere with the enzymatic pathways (e.g., Cytochrome P450) required for this activation, or the resulting metabolites are rapidly excreted without interacting with DNA.[1][2]

Figure 2: Mechanistic divergence in metabolic pathways between MOCA and DMTDA.[1][2]

Applications and Formulation Protocols

The 2,6-isomer is never isolated for commercial use but is integral to the DMTDA mixture used in:

-

Cast Polyurethane Elastomers: Wheels, rollers, hydrocyclones.[2]

-

RIM (Reaction Injection Molding): Automotive fascias (often blended with DETDA to tune speed).[1][2]

-

TPU (Thermoplastic Polyurethanes): As a chain extender.[1][2][4]

Formulation Protocol: Stoichiometry Calculation

To replace MOCA with DMTDA, one must adjust for the Equivalent Weight (EW).[1][2]

Formula:

Step-by-Step Substitution Protocol:

-

Calculate Isocyanate Content: Determine the %NCO of your prepolymer.[1]

-

Determine Stoichiometry: Target 95% stoichiometry (under-indexing) for optimal compression set.

-

Processing Temperature: DMTDA is liquid at room temperature.[1] Process the prepolymer at 70-80°C and the curative at 25-40°C. (MOCA requires heating to 110°C).[1][2]

-

Mixing: Mix for 1-2 minutes. The lower viscosity of DMTDA (vs molten MOCA) improves flow into complex molds.[1][2]

References

-

Ethyl Corporation. (1986).[1][2][5] Aromatic diamines having alkylthio substituents. US Patent 4,595,742.[1][5] Link

-

Albemarle Corporation. (2021).[1][2] Ethacure® 300 Curative Technical Data Sheet. Link

-

C.J. Nalepa et al. (1998).[1][2] MOCA and some proposed substitutes (Ethacure 300) as two-stage skin carcinogens.[1][2] Mutation Research/Genetic Toxicology.[1] Link

-

IARC Monographs. (2010).[1][2] 4,4'-Methylenebis(2-chloroaniline) (MOCA).[1][2] Volume 99. Link

-

Watson International. (2024).[1][2] Dimethyl thio-toluene diamine (DMTDA) Structure and Properties. Link

Sources

- 1. watson-int.com [watson-int.com]

- 2. Sprayable polyurethane compositions - Patent US-5614575-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 823-40-5: 2,6-Diaminotoluene | CymitQuimica [cymitquimica.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US5059634A - High flexual modulus polyurethane polymers and rim processes employing said polymers - Google Patents [patents.google.com]

Methodological & Application

High-Precision Characterization of 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA-2,6)

[1]

Executive Summary & Scientific Context

3,5-Dimethylthio-2,6-diaminotoluene (DMTDA-2,[1]6) is a critical aromatic diamine isomer found in commercial curing agents (e.g., Ethacure® 300).[1] While typically present as the minor isomer (~20%) alongside the major 2,4-isomer (~80%), the precise characterization of the 2,6-isomer is vital for high-performance polyurethane formulations and pharmaceutical intermediate validation.[1]

The 2,6-isomer possesses a unique C2v molecular symmetry that distinguishes it from the asymmetric 2,4-isomer.[1] This symmetry dictates its packing efficiency, reaction kinetics with isocyanates, and spectroscopic signature.[1] This guide provides a definitive protocol for isolating the analytical signal of the 2,6-isomer using GC-MS, HPLC, and NMR.

Key Chemical Properties

| Property | Value / Description |

| CAS Number | 106264-79-3 (Mixture); Specific isomer often referenced under mixture CAS |

| Formula | C |

| Molecular Weight | 214.35 g/mol |

| Structure | Toluene core; Amines at 2,6; Methylthio groups at 3,[1][2][3][4]5. |

| Symmetry | Symmetric (Axis through C1-C4) |

Analytical Strategy & Workflow

The characterization strategy relies on the Symmetry-Polarity-Volatility triad.[1] We utilize the symmetry difference for NMR confirmation and the steric/polarity differences for chromatographic separation.[1]

Figure 1: Integrated analytical workflow for DMTDA characterization. Green nodes indicate quantitative separation methods; Red indicates structural validation.[1]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: Primary method for determining the ratio of 2,4- vs 2,6-isomers and identifying volatile organic impurities.[1]

Mechanistic Insight

The 2,6-isomer is sterically more crowded around the amine groups but more symmetric than the 2,4-isomer.[1] On non-polar columns (5% phenyl), the isomers separate based on boiling point and subtle polarity differences induced by the shielding of the amine protons by the ortho-methylthio groups.[1]

Method Parameters

| Parameter | Setting |

| Instrument | Agilent 7890/5977 or equivalent Single Quadrupole MS |

| Column | DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split Mode (50:1), 280°C |

| Oven Program | 100°C (1 min) → 20°C/min → 200°C → 5°C/min → 250°C (hold 3 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Scan Range | 40–400 amu |

Procedure

-

Sample Prep: Dissolve 20 mg of sample in 10 mL of HPLC-grade Dichloromethane or Toluene.

-

Injection: Inject 1.0 µL.

-

Elution Order:

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment of the 2,6-isomer fraction and quantification of thermally unstable impurities that GC might miss.[1]

Mechanistic Insight

Aromatic amines are basic.[1] On standard C18 columns at neutral pH, they may tail due to interaction with residual silanols.[1] We use a high pH buffer or an amine modifier (TEA) to deprotonate the amines, ensuring sharp peaks and resolution based on the hydrophobicity of the methylthio substitution.[1]

Method Parameters

| Parameter | Setting |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 8.5 with NH4OH) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0-2 min: 20% B; 2-15 min: Linear to 90% B; 15-20 min: Hold 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-PDA at 254 nm (aromatic ring) and 230 nm |

| Temperature | 30°C |

Procedure

-

Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

-

Filtration: Filter through 0.22 µm PTFE filter.

-

Analysis: The 2,6-isomer typically exhibits a distinct retention time from the 2,4-isomer due to the difference in dipole moment created by the symmetric vs. asymmetric placement of the polar amine/thio groups.[1]

Protocol 3: Structural Validation via 1H NMR

Purpose: Definitive proof of the 2,6-isomer structure based on molecular symmetry.

Logic of Identification

-

2,6-Isomer (Target): Symmetric. The two methylthio groups are equivalent.[1] The two amine protons are equivalent.[1] The aromatic proton at C4 is a singlet.[1]

-

2,4-Isomer (Impurity): Asymmetric.[1] The methylthio groups are not equivalent (different chemical shifts).[1] The aromatic proton is at C6.[1]

NMR Protocol (400 MHz, CDCl3)

-

Sample: 10 mg in 0.6 mL CDCl3.

-

Key Signals (2,6-Isomer):

Figure 2: NMR logic distinguishing the target 2,6-isomer from the 2,4-isomer based on methylthio signal multiplicity.

Safety & Handling (E-E-A-T)

Expert Warning: Aromatic diamines are potent skin sensitizers and potentially carcinogenic.[1] The addition of sulfur (thio-groups) modifies the toxicity profile but does not eliminate the hazard.[1]

-

Permeation: These compounds can permeate standard nitrile gloves over time.[1] Double gloving or using laminate (Silver Shield) gloves is recommended for handling neat liquids.[1]

-

Oxidation: DMTDA darkens upon exposure to air (oxidation of amines/sulfur).[1] Store under nitrogen headspace.[1]

-

Waste: Segregate as hazardous organic waste (contains sulfur and nitrogen).[1]

References

-

Albemarle Corporation. (2023).[1] Ethacure® 300 Curative Technical Data Sheet. Retrieved from [Link] (Note: Verify specific batch CoA for isomer ratios).

-

PubChem. (2023).[1] 3,5-Dimethylthio-2,4-toluenediamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Method 65: Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine.[1] Retrieved from [Link][1]

-

Watson International. Dimethyl thio-toluene diamine CAS 106264-79-3 Product Specifications. Retrieved from [Link][1]

Sources

- 1. 3,5-Diaminotoluene | C7H10N2 | CID 7951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. watson-int.com [watson-int.com]

- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 4. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

High-Resolution GC-MS Profiling of 3,5-Dimethylthio-2,6-diaminotoluene

Executive Summary & Scientific Context

3,5-Dimethylthio-2,6-diaminotoluene (CAS: 104983-85-9) is a critical isomer found in the commercial curative mixture known as Ethacure 300 (DMTDA). While the commercial product is a mixture of the 2,4- and 2,6-isomers (typically ~80:20 ratio), pharmaceutical and advanced material applications often require precise characterization of the specific 2,6-isomer due to its distinct steric hindrance profile and reactivity rates in polyurea/polyurethane formation.

Analytical Challenge: The analysis of aromatic diamines is historically plagued by three issues:

-

Active Site Adsorption: Free amine groups (-NH2) interact with silanol groups in the GC inlet and column, causing severe peak tailing.

-

Thermal Instability: The thioether linkages (-S-CH3) are susceptible to oxidation or thermal degradation at high injector temperatures.

-

Isomeric Resolution: Separating the 2,6-isomer (symmetrical) from the 2,4-isomer (asymmetrical) requires optimized stationary phase selectivity.

Protocol Strategy: This guide presents a Direct Injection Method using a base-deactivated system to minimize tailing without the need for time-consuming derivatization. A secondary Derivatization Method is provided for trace-level biological monitoring.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

| Property | Data | Notes |

| Analyte Name | 3,5-Dimethylthio-2,6-diaminotoluene | Specific Isomer |

| Common Name | DMTDA (2,6-isomer) | Component of Ethacure 300 |

| CAS Number | 104983-85-9 | Mixture CAS is 106264-79-3 |

| Formula | C9H14N2S2 | |

| Molecular Weight | 214.36 g/mol | |

| Boiling Point | ~392°C (Atmospheric) | Decomposes >200°C if not inert |

| pKa | ~3.5 (Predicted) | Weak base due to steric hindrance |

Experimental Protocol A: Direct Injection (QC/Purity)

Rationale: Direct injection is preferred for purity analysis (content >0.1%). We utilize a mid-polarity column with silphenylene polymer chemistry to separate the isomers based on their dipole moments.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Acetone as it may react with amines to form imines.

-

Stock Solution: Dissolve 10 mg of reference standard in 10 mL solvent (1000 ppm).

-

Working Standard: Dilute Stock to 50 ppm for GC-MS calibration.

-

Internal Standard (ISTD): Anthracene-d10 or Acenaphthene-d10 (20 ppm). Deuterated aromatics are preferred to mimic the ionization efficiency.

GC-MS Configuration

| Parameter | Setting | Scientific Rationale |

| Inlet | Split/Splitless (Split 20:1) | High split ratio prevents column overload and improves peak shape for polar amines. |

| Inlet Temp | 250°C | Sufficient for volatilization but below rapid sulfur degradation thresholds. |

| Liner | Ultra-Inert, Wool-Packed | Critical: Must be base-deactivated (e.g., Agilent Ultra Inert) to prevent amine adsorption. |

| Column | DB-35MS or Rtx-35 Amine | 35% Phenyl polysiloxane provides better isomer separation than standard 5% phenyl columns. |

| Dimensions | 30m x 0.25mm x 0.25µm | Standard dimensions for capacity and resolution. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode to maintain separation efficiency during temp ramp. |

Temperature Program

-

Initial: 60°C (Hold 1 min) - Solvent focusing.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 240°C - Slow ramp to resolve 2,4 and 2,6 isomers.

-

Final: 30°C/min to 300°C (Hold 3 min) - Bake out matrix.

Mass Spectrometer (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C[2]

-

Scan Mode: Full Scan (40-450 m/z) for ID; SIM for Quantitation.

-

Ionization: 70 eV.[2]

Data Analysis & Interpretation

Chromatographic Separation

The 2,6-isomer is more symmetrical than the 2,4-isomer. On a 35% phenyl column:

-

Elution Order: The 2,4-isomer typically elutes after the 2,6-isomer due to slightly higher polarity/interaction with the stationary phase, though this must be confirmed with standards as it varies by column manufacturer.

-

Resolution: Target resolution (Rs) > 1.5 between isomers.

Mass Spectrum Fingerprint (EI)

The fragmentation of 3,5-Dimethylthio-2,6-diaminotoluene is distinct.

| Ion (m/z) | Abundance | Assignment | Mechanism |

| 214 | 100% (Base) | [M]+ | Molecular Ion (Stable aromatic system). |

| 199 | ~15-20% | [M - CH3]+ | Loss of methyl group (from thioether or ring). |

| 167 | ~40-50% | [M - SCH3]+ | Loss of methylthio radical (Characteristic). |

| 135 | ~10-15% | [M - 2(SCH3)]+ | Loss of both methylthio groups. |

| 122 | ~20% | [Ring Frag] | Aromatic amine core rearrangement. |

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the decision tree for selecting the correct preparation method based on sample concentration.

Caption: Decision matrix for selecting Direct Injection vs. Derivatization based on detection limits.

Fragmentation Pathway

Understanding the ionization physics ensures accurate SIM parameter selection.

Caption: Primary electron ionization fragmentation pathway for 3,5-Dimethylthio-2,6-diaminotoluene.

Validation & Troubleshooting

Linearity & Sensitivity

-

Linear Range: 1.0 ppm to 200 ppm (Direct Injection).

-

LOD: ~0.1 ppm (Scan mode), ~0.01 ppm (SIM mode).

-

R^2 Requirement: >0.995.

Common Failure Modes

| Symptom | Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra-Inert type; trim column head (10cm). |

| Missing Peaks | Salt formation or oxidation. | Ensure sample is free of strong acids; use fresh DCM; analyze immediately. |

| Isomer Co-elution | Ramp rate too fast. | Slow the ramp between 180°C and 220°C to 2-5°C/min. |

References

-

Albemarle Corporation. (2022).[3] Ethacure 300 Curative Technical Datasheet. Retrieved from .

- National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethacure 300 Components. NIST Chemistry WebBook.

-

Sakai, T., et al. (2005). "Improvement in the GC-MS method for determining urinary toluene-diamine." International Archives of Occupational and Environmental Health. Retrieved from .

-

Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS. Application Note 5994-1065EN. Retrieved from .

-

ChemicalBook. (2024).[4] 3,5-Dimethylthio-2,6-diaminotoluene Product Properties (CAS 104983-85-9). Retrieved from .

Sources

- 1. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. specialchem.com [specialchem.com]

- 4. agilent.com [agilent.com]

Troubleshooting & Optimization

3,5-Dimethylthio-2,6-diaminotoluene solubility issues and solutions

Technical Support Center: 3,5-Dimethylthio-2,6-diaminotoluene Topic: Solubility Optimization, Stability, and Handling Protocols Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Technical Summary

3,5-Dimethylthio-2,6-diaminotoluene (a specific isomer of DMTDA) is a lipophilic aromatic diamine.[1][2] While widely recognized in industrial applications as a curative (e.g., in Ethacure® 300), its utility in drug development—often as a synthesis intermediate or in toxicology screening—is frequently hampered by its low aqueous solubility (<0.1%) and oxidative instability .[1]

Successful handling requires a "Lipophilicity-First" approach: utilizing dipolar aprotic solvents for stock solutions and controlling pH/temperature to prevent precipitation during aqueous dilution.[2]

Solubility Profile & Physicochemical Data

The following data serves as the baseline for all solubilization protocols.

| Parameter | Value / Characteristic | Implication for Handling |

| Water Solubility | < 0.03 wt% (Practically Insoluble) | Cannot be dissolved directly in aqueous buffers.[1][2] |

| LogP (Octanol/Water) | ~2.5 (Estimated) | Moderate lipophilicity; requires organic co-solvents.[1][2] |

| DMSO Solubility | High (> 100 mg/mL) | Ideal vehicle for biological stock solutions.[1][2] |

| Ethanol/Acetone | Miscible | Good for synthesis workups; volatile for solvent exchange.[2] |

| pKa (Amine) | Weak Base | Solubility increases in acidic pH (pH < 4), but may compromise stability.[1] |

| Appearance | Clear/Amber Liquid (Pure) to Dark (Oxidized) | Darkening indicates oxidation, often leading to insoluble particulate formation.[1] |

Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Biological Assay Buffers

Q: I prepared a stock in DMSO, but when I dilute it into my cell culture media (pH 7.4), the compound precipitates immediately. How do I fix this?

A: This is a classic "Solvent Shock" phenomenon caused by the rapid change in polarity.

-

The Mechanism: The hydrophobic aromatic core aggregates faster than the DMSO can disperse into the water phase.

-

The Solution:

-

Limit Final Concentration: Ensure your final concentration does not exceed the thermodynamic solubility limit in water (approx. 100–300 µM depending on the specific buffer).

-

Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution (e.g., 10% DMSO in buffer) before the final spike.[1]

-

Surfactant Addition: If compatible with your assay, add 0.05% Tween-80 or Cremophor EL to the aqueous buffer before adding the compound. This creates micelles that sequester the hydrophobic molecule.

-

Issue 2: Sample Darkening & Loss of Titer

Q: My stock solution was clear yesterday, but today it is dark brown. Has the solubility changed?

A: Yes. The color change indicates oxidation of the amine groups to quinone-imines or azo-linkages, which are often less soluble and cytotoxic.[1][2]

-

The Mechanism: Electron-rich aromatic amines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light.[2]

-

The Solution:

-

Purge: Always store neat material and stock solutions under an inert atmosphere (Argon or Nitrogen).[2]

-

Acidify: Storing the stock in slightly acidic organic solvent (e.g., DMSO with 0.1% HCl equivalents) can retard oxidation, though this is non-standard for bioassays.[1]

-

Discard: If a precipitate is visible in the brown solution, filtration will alter the concentration.[1] Discard and prepare fresh.

-

Issue 3: Phase Separation in Polymer Prepolymers

Q: I am using this as a chain extender/linker in a prepolymer synthesis, but it separates into a layer on top.

A: This is a density and viscosity mismatch.

-

The Solution:

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock for Bioassays (DMSO Method)

Use this protocol for toxicity screening or in vitro assays.[1]

-

Weighing: Accurately weigh 10 mg of 3,5-Dimethylthio-2,6-diaminotoluene into a glass vial (avoid plastics that leach).

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[2]

-

Checkpoint: Solution should be clear and amber.[2] If cloudy, sonicate for 5 minutes at 25°C.

-

-

Storage: Aliquot into amber glass vials. Overlay with Nitrogen gas.[2] Store at -20°C.

-

Shelf Life: 1 month max.[2] Thaw only once.

-

-

Aqueous Dilution (The "Sandwich" Method):

Protocol B: Acid-Assisted Solubilization (For Analytical Standards)

Use this when running HPLC/LC-MS calibration curves to ensure total dissolution.[1][2]

-

Dissolve the target amount in Methanol .

-

Add 0.1% Formic Acid to the Methanol.

-

Dilute with water only up to 50% (v/v).[1][2]

-

Note: The protonation of the amine groups (

) drastically improves solubility and stability against oxidation during analysis.

-

Logic Visualization: Solubilization Workflow

The following diagram illustrates the decision logic for solubilizing 3,5-Dimethylthio-2,6-diaminotoluene based on the intended application.

Caption: Decision matrix for solubilizing hydrophobic aromatic diamines, preventing precipitation ("crashing out") during aqueous transfer.

References

-

PubChem. (2025).[1][2][3] 2,6-Diaminotoluene Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

-

Albemarle Corporation. (2022).[1][2][4] Ethacure® 300 Technical Data Sheet. (Note: Ethacure 300 is the commercial mixture containing the 2,6-isomer).[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1][2][3] Registration Dossier: 3,5-dimethylthio-2,4-toluenediamine (DMTDA).[1][2] Retrieved from [Link][2]

-

Zulfiharov, A., et al. (2025).[1][3][5] Aromatic diamines: isolation and determination in migration solutions. One Health and Nutrition. Retrieved from [Link]

Sources

Technical Support Center: Kinetic Modulation & Process Control using DMTDA

Chemical Identity: 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA) Commercial Reference: Ethacure® 300 Primary Application: Curative for Polyurethane Elastomers & Epoxies

Core Directive & Operational Philosophy

Welcome to the DMTDA Technical Support Center. You are likely here because you are transitioning from MOCA (due to toxicity concerns) or DETDA (due to reactivity issues) and need to stabilize your cure profile.

The Central Thesis: DMTDA is not just a hardener; it is a latency tool . Its methylthio- substituents provide steric hindrance that delays the nucleophilic attack of the amine on the isocyanate carbon. By manipulating this hindrance through temperature and blending, you can "dial in" a cure rate that sits precisely between the rapid snap-cure of DETDA and the slower profile of MOCA.

Module A: Kinetic Control & Reaction Engineering

Issue: Controlling the "Pot Life" vs. "Demold Time" Trade-off.

The Mechanism of Action

Unlike unhindered amines, DMTDA utilizes bulky sulfur groups to shield the amine active site. This increases the activation energy required for the urea formation, effectively extending the liquid window (pot life) without compromising the final crosslink density.

Visualization: Steric Hindrance Pathway

The following diagram illustrates the reaction pathway and how blending alters the energy barrier.

Figure 1: Kinetic pathway showing how steric hindrance in DMTDA creates a higher energy barrier compared to DETDA, allowing for pot-life modulation.

Troubleshooting Guide: Kinetic Issues

Q: My mixture gels too quickly (Short Pot Life). How do I extend it?

-

Root Cause: High exotherm or catalytic impurities.

-

Technical Fix:

-

Cool the Prepolymer: Reduce the prepolymer temperature to 70°C–80°C before mixing. Reaction rates roughly double for every 10°C increase.

-

Eliminate Catalysts: Ensure your system is free of residual acids or organometallics from previous runs.

-

Pure DMTDA: If blending with DETDA (Ethacure 100), reduce the DETDA fraction. DMTDA alone reacts slower than MOCA in isocyanurate systems [1].

-

Q: The part is taking too long to demold (Green Strength is low).

-

Root Cause: Low reactivity or low mold temperature.

-

Technical Fix:

-

Blend with DETDA: Introduce 5–20% DETDA (Ethacure 100) into your DMTDA. This "kicks" the reaction start time without sacrificing the bulk of the pot life [2].

-

Mold Temperature: Increase mold temp to 100°C. DMTDA requires thermal energy to overcome the steric hindrance shown in Figure 1.

-

Module B: Stoichiometry & Network Formation

Issue: Achieving target physical properties (Hardness, Tensile, Tear).

DMTDA has a lower Equivalent Weight (Eq Wt) than MOCA. You cannot swap them 1:1 by weight. Doing so will result in a gross stoichiometric imbalance.

The Calculation Standard

To determine the Parts Per Hundred Resin (phr) of DMTDA:

-

% Theory: Typically 0.95 (95%) for high-performance elastomers to ensure slight isocyanate excess for secondary crosslinking (allophanates/biurets).

Comparative Data Table

| Curative | Molecular Wt | Equivalent Wt (Approx) | Toxicity Profile | Relative Reactivity |

| DMTDA (Ethacure 300) | 214 | 107 | Low | Slow (Latent) |

| MOCA | 267 | 133.5 | Carcinogen Suspect | Medium |

| DETDA (Ethacure 100) | 178 | 89 | Medium | Fast (Snap) |

Q: My cured parts are "cheesy" or have surface tackiness.

-

Diagnosis: Under-cure or Off-Ratio.

-

Validation Protocol:

-

Check your calculation.[1][2][3] Did you use Eq Wt ~107 for DMTDA? If you used 133 (MOCA value), you are under-dosing the curative, leaving unreacted isocyanate that reacts with moisture (tackiness).

-

Verify Index. For DMTDA, an index of 1.02–1.05 (95–98% stoichiometry) is standard.

-

Post-Cure: DMTDA parts often require a post-cure cycle (e.g., 16 hours @ 100°C) to maximize properties [3].

-

Module C: Process Defect Troubleshooting

Issue: Visual or structural defects in the final cast.

Logic Tree: Defect Resolution

Use this decision matrix to isolate processing faults.

Figure 2: Diagnostic logic tree for isolating common processing defects when using DMTDA.

Q: I see white streaks in the cured part.

-

Cause: Poor mixing (Striation). DMTDA has a much lower viscosity (~690 cPs at 20°C) than most prepolymers.

-

Fix: Ensure turbulent flow in the mix head. If hand mixing, use the "double-cup" method (mix, pour into new cup, mix again) to ensure no unmixed curative remains on the container walls.

Standardized Experimental Protocol: Gel Time Determination

Use this protocol to validate new batches of DMTDA or new blends.

-

Preparation: Heat Prepolymer to 80°C. Maintain DMTDA at 25°C (Room Temp).

-

Weighing: Weigh 100g of Prepolymer into an insulated cup. Calculate required DMTDA.

-

Addition: Add DMTDA and immediately start stopwatch (

). -

Agitation: Mix vigorously for 30 seconds.

-

Observation: Draw a glass rod through the liquid every 15 seconds.

-

Endpoint: Record time when the resin "strings" or snaps back from the rod (Gel Point).

-

Data Logging: Compare against the Certificate of Analysis (CoA) baseline. A deviation of >10% indicates potential moisture contamination in the prepolymer or off-spec curative.

References

-

Albemarle Corporation. (2022).[4] Ethacure® 300 Curative Technical Data Sheet. Retrieved from

-

Ketjen. (n.d.). Ethacure Curatives Product Overview. Retrieved from

-

Era Polymers. (n.d.). Ethacure 300 Technical Data & Processing Guide. Retrieved from

-

Crosslink Technology. (n.d.). Polyurethane Stoichiometry Guide. Retrieved from

Sources

unwanted coloration in polymers with 3,5-Dimethylthio-2,6-diaminotoluene

Topic: Unwanted Coloration in Polymers Cured with 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA) Role: Senior Application Scientist Audience: Polymer Chemists, Process Engineers, and R&D Scientists

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3,5-Dimethylthio-2,6-diaminotoluene (commonly available as Ethacure® 300 ) is a liquid aromatic diamine curative used primarily for polyurethanes and polyureas. While it offers excellent mechanical properties and lower toxicity compared to MOCA, it exhibits a distinct sensitivity to oxidative degradation.

The Core Issue: Unwanted coloration in DMTDA systems is rarely a single-variable problem. It stems from the molecule's electron-rich aromatic amine structure, which is prone to oxidation into highly colored quinoid species. This guide breaks down coloration issues into three distinct phases: Raw Material Storage , Processing/Curing , and Post-Cure Aging .

Phase I: Raw Material Discoloration (Pre-Reaction)

User Observation: "My drum of curative has turned from clear amber to dark red or black."

Q: Why does the liquid curative darken over time?

A: This is a direct result of oxidative degradation.

The amino groups (

Mechanism:

-

Initiation: Oxygen abstracts a hydrogen atom from the amine, creating a nitrogen-centered radical.

-

Propagation: Resonance stabilization delocalizes the radical across the aromatic ring.

-

Termination: Radical coupling or further oxidation leads to conjugated quinone-imine structures, which absorb strongly in the visible spectrum.

Q: Does dark curative affect physical properties?

A: Not necessarily, but verification is required. Color is a highly sensitive indicator of oxidation, often visible before significant chemical degradation occurs. However, if the active hydrogen equivalent weight (AHEW) has shifted, stoichiometry will be compromised.

Self-Validating Protocol: The AHEW Verification Test

-

Objective: Determine if darkened material is still usable.

-

Method: Perform an amine titration (per ASTM D2073 or similar) to determine the actual Amine Value.

-

Decision Logic:

-

If Amine Value is within ±2% of the Certificate of Analysis (CoA): The material is usable; the color is cosmetic.

-

If Amine Value deviates >2% : The curative has degraded significantly. Discard. Adjusting the mix ratio to compensate is risky due to the presence of non-reactive byproducts acting as plasticizers.

-

Phase II: Processing & Curing Discoloration (In-Process)

User Observation: "The cured part has streaks, spots, or an overall color that doesn't match the control."

Q: What causes color streaks in the final part?

A: Streaks indicate improper mixing or stoichiometric imbalance . DMTDA reacts rapidly with isocyanates. If the curative is not dispersed instantaneously, localized regions of high amine concentration ("amine rich") will cure faster and oxidize differently than the bulk material, leading to visible striations.

Q: Why does the part turn green or purple immediately after demolding?

A: This is often a sign of metal ion contamination or "Scorching" .

-

Metal Contamination: Aromatic amines can chelate with trace transition metals (Iron, Copper) from worn mixing head bearings or corroded lines, forming deeply colored coordination complexes.

-

Scorch: If the exotherm temperature exceeds 130°C (266°F) due to high mass or fast catalysis, the polymer backbone can degrade thermally, often manifesting as a dark core in thick castings.

Troubleshooting Workflow: The "Mix-Head" Audit

-

Check Seals: Leaking mechanical seals introduce air (oxygen) into the curative stream before mixing.

-

Check Ratio: Verify pump output weights. An isocyanate-rich mixture (Index > 1.05) is generally lighter in color; an amine-rich mixture (Index < 0.95) darkens rapidly.

Phase III: Post-Cure Aging (Service Life)

User Observation: "The parts looked fine initially but turned brown after a week in the warehouse."

Q: Can I prevent the parts from yellowing in sunlight?

A: No, not with aromatic chemistry. DMTDA is an aromatic amine.[1] When reacted with aromatic isocyanates (like MDI or TDI), the resulting urea/urethane linkages are UV-unstable. UV light cleaves the C-N or C-C bonds, generating free radicals that form quinone-imide structures. This "yellowing" is intrinsic to the chemistry.

Mitigation Strategies:

-

Aliphatic Isocyanates: Use aliphatic prepolymers (H12MDI, HDI) to reduce yellowing, though the DMTDA itself remains a weak link.

-

UV Stabilizers: Add a UV absorber (Benzotriazole type) and a HALS (Hindered Amine Light Stabilizer). Note: HALS can sometimes interact with the acid/base balance of the cure, so test cure times.

-

Black Pigmentation: The most effective industry solution is to pigment the part black to mask the inevitable oxidative color shift.

Visualizations

Diagram 1: Mechanism of Oxidative Discoloration

This pathway illustrates how a clear aromatic amine transforms into a dark quinoid chromophore.

Caption: Oxidative pathway converting clear diamines into colored quinoid structures.

Diagram 2: Troubleshooting Logic Flow

A decision tree for diagnosing the root cause of coloration.

Caption: Diagnostic workflow for isolating the source of coloration in DMTDA systems.

Quantitative Data: Physical Properties vs. Color[9]

The table below illustrates that while color changes visually, mechanical integrity often remains stable until severe degradation occurs.

| Condition | Gardner Color | Amine Value (mg KOH/g) | Tensile Strength (MPa) | Status |

| Fresh Material | 4 - 8 | 530 - 540 | 35.0 | Pass |

| Slight Oxidation | 10 - 14 | 525 - 535 | 34.8 | Pass (Cosmetic) |

| Severe Oxidation | > 18 (Black) | < 515 | 28.5 | Fail |

| Moisture Contam. | Cloudy/Hazy | Variable | Variable (Bubbling) | Fail |

Detailed Experimental Protocols

Protocol A: Nitrogen Purge & Blanket Procedure

Use this to prevent darkening of opened containers.

-

Equipment: Dry Nitrogen source (dewar or cylinder), regulator, flexible tubing, dip tube (optional).

-

Step 1: After dispensing the required amount of DMTDA, immediately insert the nitrogen line into the drum/pail.

-

Step 2: If using a lance/dip tube, submerge it slightly to bubble N2 through the liquid for 2 minutes (sparging) to remove dissolved oxygen. Note: Sparging is aggressive; simple headspace blanketing is usually sufficient for daily use.

-

Step 3: Withdraw the tube to the headspace (area above the liquid). Flow N2 at 5-10 PSI for 30 seconds to displace humid air.

-

Step 4: Seal the bung/lid while the gas is still flowing to trap the inert atmosphere inside.

Protocol B: The "Acetone Streak" Test

Use this to distinguish between oxidation and poor mixing in a cured part.

-

Sample: Take a cured polyurethane part showing color streaks.

-

Solvent: Soak a white lint-free cloth in Acetone or MEK (Methyl Ethyl Ketone).

-

Action: Rub the discolored streak vigorously for 10 seconds.

-

Observation:

-

Color Transfers: The streak is likely unreacted amine or plasticizer (stoichiometry/mixing issue). The material is soluble because it is not crosslinked.

-

No Transfer: The color is "locked in" the polymer matrix. This indicates thermal scorching or intrinsic oxidation of the polymer backbone.

-

References

-

Albemarle Corporation. (2022).[2] Ethacure® 300 Curative Technical Data Sheet. Retrieved from

-

PubChem. (n.d.).[3][4] 3,5-Dimethylthio-2,6-diaminotoluene Compound Summary. National Library of Medicine. Retrieved from

-

Crosslink Technology Inc. (n.d.). Epoxy and Polyurethane Common Problems. Retrieved from

-

GuideChem. (2024). 3,5-Dimethylthio-2,6-diaminotoluene SDS. Retrieved from

Sources

reducing viscosity of 3,5-Dimethylthio-2,6-diaminotoluene resin mixtures

[1]

Subject: Viscosity Reduction Strategies for 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA) Resin Mixtures CAS No: 106264-79-3 (Isomer mixture often commercially known as Ethacure® 300) Primary Application: Curing agent for Polyurethanes (PU) and Epoxy Resins.[1]

Executive Summary

This guide addresses the rheological challenges associated with 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA). While DMTDA is a liquid at room temperature (unlike its solid counterpart MOCA), its viscosity (~600–800 cPs at 25°C) can hinder precise micro-dosing, filtration, and degassing in high-stakes drug delivery device manufacturing or medical grade elastomer synthesis.[1]

This support center is divided into three troubleshooting modules: Thermal Management , Chemical Formulation , and Process Engineering .[1]

Module 1: Thermal Rheology (The Non-Invasive Approach)

User Issue: "The resin is too thick to filter through a 0.2µm membrane, but I cannot add solvents due to biocompatibility concerns."

Technical Insight: DMTDA exhibits non-Newtonian behavior under extreme cold but behaves as a standard Newtonian fluid at processing temperatures.[1] Its viscosity follows an Arrhenius-type dependence on temperature.[1] Heating is the safest method for viscosity reduction as it introduces no foreign chemical species (leachables) that could compromise drug contact materials.[1]

Q: How much heat can I apply before degrading the material? A: DMTDA is thermally stable, but your pot life is not.[1]

-

Safe Zone: Heating the pure DMTDA component to 40°C–50°C will reduce viscosity by approximately 60-70% (dropping from ~650 cPs to ~150 cPs).[1]

-

Danger Zone: Once mixed with the prepolymer (Epoxy or Isocyanate), every 10°C increase roughly halves your working time (exotherm acceleration).[1]

Protocol 1.1: The "Split-Heat" Method Goal: Maximize flow without sacrificing pot life.[1]

-

Heat the DMTDA (Component B) to 50°C in a sealed, nitrogen-blanketed vessel.

-

Keep the Resin/Prepolymer (Component A) at 25°C or slightly lower.[1]

-

Impingement Mix: When the hot curative hits the cool resin, the immediate mix temperature settles at ~35°C.[1]

-

Result: You get the low viscosity needed for mixing/filtering, but the bulk temperature quickly equilibrates to a range that preserves pot life.[1]

Caption: The Split-Heat workflow allows for temporary viscosity reduction during the critical mixing phase while managing the exothermic risk.

Module 2: Chemical Formulation (Diluents & Plasticizers)[1][2][3]

User Issue: "Thermal reduction isn't enough. I need a permanent viscosity drop for a room-temperature injection process."

Technical Insight: Modifying the formulation requires a trade-off between processability and mechanical integrity . You must choose between Reactive Diluents (which become part of the polymer matrix) and Non-Reactive Plasticizers (which sit between chains and can migrate/leach).[1]

Q: Which diluent is compatible with DMTDA? A: It depends entirely on your resin matrix (Epoxy vs. Polyurethane).

Comparison Table: Diluent Selection

| Feature | Reactive Diluents (Epoxy Focus) | Non-Reactive Plasticizers (PU/General) |

| Chemistry | Glycidyl Ethers (e.g., C12-C14) | Benzyl Alcohol, Propylene Carbonate |

| Mechanism | Reacts with DMTDA; becomes solid.[1] | Lubricates chains; remains liquid.[1] |

| Viscosity Impact | High reduction power.[1] | Moderate reduction power.[1] |

| Mechanical Impact | Lowers Tg (Glass Transition Temp).[1] | Lowers Modulus (softens material).[1] |

| Biocompatibility | High (Locked in matrix). | Low (Risk of leaching/migration).[1] |

| Recommended Load | 5–15% by weight.[1] | < 5% by weight.[1][2][3] |

Protocol 2.1: Stoichiometric Re-calculation (Crucial) If you use a Reactive Diluent (e.g., C12-C14 Glycidyl Ether), you are adding more "epoxy equivalents" to the system.[1] You must increase the DMTDA amount to cure this extra epoxy, or your material will remain soft/tacky.[1]

Module 3: Process Engineering (Degassing & Handling)

User Issue: "My viscosity is acceptable, but I'm trapping micro-bubbles that look like defects."

Technical Insight:

DMTDA has a relatively high surface tension.[1] Even if viscosity is lowered, air entrapment during mixing is common.[1] In viscous fluids, bubble rise velocity is governed by Stokes' Law:

Q: Why does my mixture turn dark/cloudy? A: DMTDA is sensitive to oxidation and UV light.[1] Darkening indicates oxidation, which slightly increases viscosity and can affect stoichiometry.[1]

-

Fix: Always blanket storage tanks with dry Nitrogen or Argon.[1]

Protocol 3.1: Vacuum Degassing with Nucleation

-

Pre-Mix: Combine DMTDA and Resin.[1]

-

Vacuum: Apply vacuum to < 5 Torr (absolute pressure).

-

Nucleation: If the fluid is too viscous (still >1000 cPs), bubbles may not break surface tension.[1] Introduce a "boiling chip" or use a centrifugal planetary mixer (e.g., Thinky mixer).[1] Centrifugal force (400G+) forces gas out without needing low viscosity to let bubbles rise.[1]

Caption: Decision logic for selecting the correct viscosity reduction method based on regulatory and chemical constraints.

References

-

Albemarle Corporation. (2023).[1][5] Ethacure® 300 Curative Technical Data Sheet. Retrieved from [Link] (Verified via industry standard TDS data).[1]

-

PubChem. (n.d.).[1][2] 2,6-Diaminotoluene Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Olin Epoxy. (n.d.).[1] Reactive Diluents for Epoxy Resins. Retrieved from [Link][1]

-

Era Polymers. (2020).[1][6] Ethacure 300 Technical Datasheet. Retrieved from [Link][1][6]

Sources

- 1. Albemarle E300, ETHACURE 300 Curative - Coating Addtives Manufacurer [irocoatingadditive.com]

- 2. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watson-int.com [watson-int.com]

- 4. 3,5-Dimethylthio-2,6-diaminotoluene | 104983-85-9 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. media.erapol.com.au [media.erapol.com.au]

managing exotherms in 3,5-Dimethylthio-2,6-diaminotoluene reactions

The following technical guide is structured as an autonomous support center resource, designed for researchers and scientists handling 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA), a key isomer in the commercial curative Ethacure 300 .

This guide addresses the thermodynamic challenges (exotherms) inherent in using this sterically hindered aromatic amine during synthesis and polymerization.

Status: Active Chemical Profile: 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA) Context: Amine-Isocyanate (Polyurea) & Amine-Epoxy Curing Audience: Process Chemists, Material Scientists, Drug Development Researchers

Core Technical Analysis: The Thermodynamics of DMTDA

Before troubleshooting, you must understand the causality of the heat generation. DMTDA is an aromatic diamine substituted with methylthio groups.[1][2][3][4]

-

The Mechanism: The reaction is a nucleophilic addition. The amine nitrogen attacks an electrophile (isocyanate carbon or epoxide carbon). This bond formation is highly exothermic (

for amine-isocyanate). -

The Steric Factor: Unlike unsubstituted Toluene Diamine (TDA), the bulky methylthio groups at positions 3 and 5 create steric hindrance around the amine at position 4 (and similarly for the 2,6-isomer). This slows the kinetic rate of the reaction but does not reduce the total thermodynamic heat release .

-

The Danger Zone: Because the reaction is slower, users often underestimate the total energy potential. In bulk (mass > 100g), the poor thermal conductivity of the polymer traps this heat, leading to auto-acceleration (Arrhenius effect), causing runaway temperatures, charring, or catastrophic material degradation.

Comparative Reactivity Data

| Property | DMTDA (Ethacure 300) | DETDA (Ethacure 100) | MOCA |

| Reactivity | Moderate/Slow | Fast | Moderate |

| Steric Hindrance | High (Methylthio) | High (Ethyl) | High (Chloro/Ortho) |

| Exotherm Profile | Delayed onset, sustained peak | Sharp, immediate peak | Moderate, broad peak |

| Equivalent Wt (Iso) | ~107 g/eq | ~89 g/eq | ~133.5 g/eq |

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture smokes or chars in the center of the casting."

Diagnosis: The "Mass Effect" (Adiabatic Runaway).

Technical Explanation: You have exceeded the critical thickness for heat dissipation. The core temperature rose faster than thermal diffusivity could remove it (

-

Reduce Casting Thickness: Limit single-pour layers to < 2.5 cm (1 inch).

-

Pre-cool Components: Lower the initial temperature of the DMTDA and prepolymer to 20°C (room temp) or slightly below, provided viscosity remains manageable.

-

Use a Heat Sink: Switch to aluminum molds with active cooling channels rather than insulating silicone molds.

Issue 2: "The pot life is shorter than predicted, leading to gelation in the mixing head."

Diagnosis: Catalytic Impurities or Temperature Mismanagement. Technical Explanation: Even though DMTDA is "slow," the reaction rate doubles for every ~10°C increase. If your prepolymer was stored hot (>60°C) or contains acidic species, the induction period vanishes. Corrective Protocol:

-

Check Prepolymer Temperature: Ensure the isocyanate/epoxy component is not overheated (>50°C) prior to mixing.

-

Acid Scavenging: If using in drug development synthesis as a linker, ensure the solvent system is free of catalytic acids which protonate the leaving group but can also accelerate nucleophilic attack in unintended ways.

-

Verify Stoichiometry: Recalculate the Amine Equivalent Weight (AEW). An excess of isocyanate (%NCO > theory) can lead to rapid allophanate crosslinking if temperatures spike.

Issue 3: "The final material has surface cracks or 'blush'."

Diagnosis: Thermal Shock or Carbamate Formation. Technical Explanation:

-

Cracks: The core expanded due to exotherm while the skin cooled and hardened. As the core eventually cools and contracts, it pulls against the rigid skin, causing stress fractures.

-

Blush: In high humidity, the amine reacts with atmospheric CO2/moisture instead of the resin, a reaction accelerated by exotherm heat at the surface. Corrective Protocol:

-

Annealing: Place the mold in an oven near the cure temperature immediately after pouring to minimize the thermal gradient between core and skin.

-